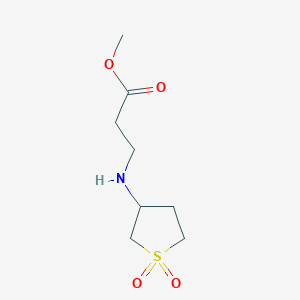

methyl N-(1,1-dioxidotetrahydrothien-3-yl)-beta-alaninate

Description

Methyl N-(1,1-dioxidotetrahydrothien-3-yl)-beta-alaninate is a synthetic organic compound characterized by a beta-alaninate ester backbone modified with a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety. The compound is primarily utilized in early-stage research, particularly in medicinal chemistry and materials science, where its sulfolane group may influence intermolecular interactions or serve as a functional handle for further derivatization .

Properties

IUPAC Name |

methyl 3-[(1,1-dioxothiolan-3-yl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-13-8(10)2-4-9-7-3-5-14(11,12)6-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODIVXKCTRASSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1,1-dioxidotetrahydrothien-3-yl)-beta-alaninate typically involves the reaction of 1,1-dioxidotetrahydrothien-3-ylamine with methyl beta-alaninate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1,1-dioxidotetrahydrothien-3-yl)-beta-alaninate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Methyl N-(1,1-dioxidotetrahydrothien-3-yl)-beta-alaninate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(1,1-dioxidotetrahydrothien-3-yl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, influencing the compound’s biological activity. The beta-alanine ester moiety may also play a role in its interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sodium Taurine Lauroyl Methyl Beta-Alaninate

- Structure : Combines a beta-alaninate core with a lauroyl (C12) chain and taurine derivative.

- Properties : Exhibits surfactant behavior, forming stable foams across a wide pH range (pH 8.8–9.2). Used in cosmetics for emulsification and mild cleansing .

- Contrast : Unlike the target compound, this derivative emphasizes hydrophobicity from the lauroyl chain and ionic character from taurine, making it suitable for aqueous formulations.

H-β-(3-Benzothienyl)-D-Ala-OH

- Structure : Beta-alanine linked to a benzothiophene ring.

- Contrast : The absence of a sulfone group reduces oxidative stability compared to the target compound.

Methyl N-[(2',4'-Difluoro-4-Hydroxy-5-Iodobiphenyl-3-yl)Carbonyl]-Beta-Alaninate

- Structure : Beta-alaninate ester functionalized with a polyhalogenated biphenyl carbonyl group.

- Its synthesis involves complex regioselective halogenation .

- Contrast : The halogen-rich structure diverges sharply from the sulfolane-modified target compound, prioritizing electronic effects over polar solubility.

Application-Driven Comparisons

Pesticide Derivatives (e.g., Aminofuracarb, Benodanil)

- Aminofuracarb: A beta-alaninate ester with a benzofuranyloxycarbonyl group, acting as a carbamate insecticide. Its mechanism involves acetylcholinesterase inhibition .

- Benodanil: A benzamide fungicide lacking the beta-alaninate backbone but sharing a thiophene-related benzothiophene structure. Targets fungal respiration via succinate dehydrogenase inhibition .

- Contrast : The target compound lacks pesticidal functional groups (e.g., carbamate or benzamide), suggesting divergent biological activity.

Data Tables: Key Properties and Structural Features

Research Findings and Gaps

- Stability and Reactivity: The sulfone group in the target compound likely enhances resistance to oxidation compared to non-sulfonated analogs (e.g., benzothiophene derivatives) .

- Toxicity Data: Limited hazard information is available for this compound, unlike its pesticidal analogs, which have well-documented toxicological profiles .

- However, its sulfone group may reduce radical formation compared to sulfur-containing analogs.

Biological Activity

Methyl N-(1,1-dioxidotetrahydrothien-3-yl)-beta-alaninate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₃N₃O₄S and a molecular weight of approximately 207.25 g/mol. The compound features a beta-alanine backbone, which is an amino acid that plays a crucial role in various biochemical processes. The presence of the 1,1-dioxide group enhances its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Inhibition of NAD Biosynthesis : The compound may act as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis, which is essential for numerous metabolic pathways. This inhibition can potentially affect cellular energy metabolism and has implications for treating diseases such as cancer and metabolic disorders.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activities, suggesting that this compound may also possess these properties.

- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory characteristics, indicating potential therapeutic applications in inflammatory diseases.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Interaction with Enzymes : The sulfone group can participate in various chemical reactions, influencing the compound's biological activity by modulating enzyme functions.

- Binding Affinity Studies : Interaction studies have shown that this compound can bind to enzymes involved in NAD metabolism, providing insights into its inhibitory effects and guiding further drug design efforts.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,1-Dioxidotetrahydro-3-thienyl)alanine | Similar thienyl moiety | Lacks the methyl group on nitrogen |

| Methyl beta-alanine | Simple amino acid structure | Does not contain the dioxo or thienyl components |

| Thiophene derivatives | Contains sulfur in the ring | Varies widely in biological activity |

This compound is distinguished by its combination of the dioxo group and tetrahydrothienyl structure, which may confer distinct pharmacological properties not observed in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Notable findings include:

- In Vitro Studies : Research has demonstrated that this compound can inhibit NAD biosynthesis in cultured cell lines, leading to altered metabolic profiles indicative of potential anti-cancer effects.

- Animal Models : In vivo studies are necessary to further elucidate the therapeutic potential and safety profile of this compound. Preliminary results suggest promising outcomes in models of metabolic disorders.

Q & A

Basic: What are the key synthetic methodologies for methyl N-(1,1-dioxidotetrahydrothien-3-yl)-beta-alaninate, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves multi-step routes, including amidation and oxidation. Key steps include:

- Amidation : Reacting β-alanine derivatives with sulfonated tetrahydrothiophene intermediates using coupling agents (e.g., EDC or DCC) in solvents like dichloromethane or ethanol .

- Oxidation : Introducing the 1,1-dioxo group to the tetrahydrothiophene ring using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH (5–7) and low temperatures (0–5°C) to minimize side reactions .

- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Critical parameters : Temperature control during oxidation prevents ring-opening side products, while solvent polarity affects reaction kinetics and selectivity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : H and C NMR verify the methyl ester (δ ~3.6 ppm), sulfone groups (δ ~3.2–3.5 ppm), and β-alanine backbone .

- HPLC : Reverse-phase methods (e.g., C18 column, acetonitrile/water gradient) assess purity. For example, Newcrom R1 columns resolve impurities with logP ~2.5–3.0 .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 193.17 (calculated) .

Advanced: How can reaction conditions be optimized to address low yields in amidation steps?

Answer:

Low yields often stem from incomplete activation of carboxylic acids or competing hydrolysis. Optimization strategies include:

- Coupling Reagents : Replace EDC with HATU or PyBOP for higher efficiency in polar aprotic solvents (DMF or acetonitrile) .

- Temperature : Conduct reactions at 0–4°C to suppress β-alanine racemization .

- Moisture Control : Use molecular sieves or inert gas purging to minimize water-induced side reactions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Answer:

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., unreacted sulfone intermediates) can skew assays. Validate purity via HPLC and NMR before testing .

- Assay Conditions : Adjust buffer pH (e.g., phosphate vs. Tris) to match physiological relevance. For example, sulfone stability varies above pH 8.0 .

- Target Selectivity : Use knockout cell lines or competitive binding assays to confirm specificity .

Methodological: What protocols validate environmental safety and stability under lab conditions?

Answer:

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfone groups are prone to hydrolysis at high humidity .

- Ecotoxicology : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays), noting the compound’s WGK 3 classification (high water hazard) .

- Waste Handling : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: What in silico strategies predict interactions with biological targets (e.g., enzymes)?

Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 2XNT) to model sulfone interactions with cysteine proteases .

- MD Simulations : GROMACS simulations (CHARMM36 force field) assess binding stability over 100 ns, focusing on hydrogen bonds between β-alanine and catalytic residues .

- QSAR Models : Train models on tetrahydrothiophene sulfone derivatives to predict IC values against COX-2 .

Basic: What are the solubility and formulation challenges for in vivo studies?

Answer:

- Solubility : The compound is sparingly soluble in water (<1 mg/mL at 25°C). Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for IP/IV administration .

- Stability in Formulations : Avoid aqueous buffers above pH 7.5; lyophilized formulations in mannitol retain potency for >6 months at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.